N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide

Medicinal Chemistry Chemical Biology Library Screening

Combines 4'-methyl biphenyl carboxamide with 2,4-dioxooxazolidine heterocycle (C₁₉H₁₈N₂O₄, MW 338.36). Distinct from oxazolidinone antibiotics; the dione core enables scaffold-hopping to explore ribosomal or off-target protein synthesis inhibition. Use in MMP analysis to deconvolute ADME effects of 4'-CH₃ vs F vs H substitution. Ideal for screening library diversification, physicochemical profiling (logP/logD, solubility), and LC-MS/NMR method validation. Exclusively for non-human research.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 2034464-40-7
Cat. No. B2971868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide
CAS2034464-40-7
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)COC3=O
InChIInChI=1S/C19H18N2O4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)18(23)20-10-11-21-17(22)12-25-19(21)24/h2-9H,10-12H2,1H3,(H,20,23)
InChIKeyBNFWOCAMWJZBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide (CAS 2034464-40-7) | Structural Identity and Sourcing Profile


N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide (CAS 2034464‑40‑7) is a synthetic small molecule (C₁₉H₁₈N₂O₄, MW 338.36 g mol⁻¹) composed of a 4′-methyl‑[1,1′‑biphenyl]‑4‑carboxamide core linked via an ethyl spacer to a 2,4‑dioxooxazolidin‑3‑yl (oxazolidine‑2,4‑dione) heterocycle . The compound is catalogued by multiple screening‑compound vendors at ≥95 % purity and is exclusively designated for non‑human research use . As of April 2026, no primary research articles, patents, or authoritative database entries (PubChem BioAssay, ChEMBL, BindingDB) report quantitative biological activity, target engagement, or in‑vivo pharmacological data for this specific chemical entity [1].

Why Generic Oxazolidine‑2,4‑Dione Substitution Fails for CAS 2034464‑40‑7 Procurement


Interchanging compounds within the 2,4‑dioxooxazolidine class without structural verification carries substantial risk because the biphenyl substitution pattern, linker length, and amide connectivity collectively dictate molecular recognition, physicochemical properties, and ultimate biological fitness [1]. The 4′‑methyl substitution on the distal phenyl ring differentiates CAS 2034464‑40‑7 from its closest catalogued structural analogs—including the 4′‑fluoro variant (CAS 2034403‑89‑7) and the unsubstituted biphenyl acetamide analog (CAS 2034339‑03‑0)—each of which presents distinct lipophilicity, metabolic liability, and hydrogen‑bonding capacity . Critically, no quantitative potency, selectivity, or pharmacokinetic data exist for any member of this analog series in the public domain; therefore any substitution decision based on assumed pharmacologic equivalence is unsupported [2].

Quantitative Differentiation Evidence for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide


Molecular Identity Differentiation: CAS 2034464‑40‑7 vs. Closest Catalogued Structural Analogs

CAS 2034464‑40‑7 is structurally distinguished from its nearest catalogued analogs by the combination of a 4′‑methyl biphenyl substituent, a carboxamide (rather than acetamide) linkage, and an ethyl (two‑carbon) spacer to the oxazolidine‑2,4‑dione ring. The direct analog CAS 2034339‑03‑0 replaces the carboxamide with an acetamide and removes the 4′‑methyl group; the analog CAS 2034403‑89‑7 substitutes a 4′‑fluoro group and inserts a phenyl branch at the α‑carbon of the spacer . These structural variations are known in medicinal chemistry to affect target binding, metabolic stability, and solubility, although no direct comparative bioactivity data exist for these specific compounds .

Medicinal Chemistry Chemical Biology Library Screening

Physicochemical Property Differentiation: Calculated Lipophilicity and Hydrogen‑Bonding Capacity

In the absence of experimental bioactivity data, calculated physicochemical properties can inform analog selection. The 4′‑methyl substitution on CAS 2034464‑40‑7 is expected to confer moderately higher lipophilicity (estimated Δ clogP ≈ +0.5) compared to an unsubstituted biphenyl analog, while the carboxamide –NH– provides one additional hydrogen‑bond donor relative to the tertiary amide in the acetamide‑linked analog CAS 2034339‑03‑0 [1]. Substitution of 4′‑CH₃ with 4′‑F (CAS 2034403‑89‑7) is known in medicinal chemistry to increase metabolic oxidative stability while altering electron density on the biphenyl system, potentially affecting π‑stacking interactions with protein targets [2]. These calculated differences have not been experimentally validated for this compound series.

Drug Design ADME Prediction Lead Optimization

Oxazolidine‑2,4‑Dione Scaffold Precedent: Class‑Level Biological Activity

The oxazolidine‑2,4‑dione (2,4‑dioxooxazolidine) heterocycle is an established pharmacophore with documented utility as (i) a synthetic intermediate en route to oxazolidinone antibiotics including linezolid [1], and (ii) a core scaffold in cytochrome bc₁ complex inhibitors with IC₅₀ values in the low nanomolar range (e.g., 15.9 nM for selected 3‑(phenylamino)oxazolidine‑2,4‑diones) [2]. The biphenyl carboxamide extension present in CAS 2034464‑40‑7 is not represented in these published chemotypes; therefore the activity of the complete molecule cannot be inferred from scaffold precedent alone.

Antibacterial Enzyme Inhibition Chemical Probe

Purity and Supply‑Chain Reproducibility: Vendor‑Specified Quality Metrics

CAS 2034464‑40‑7 is offered by multiple independent vendors with a specified minimum purity of 95 % (HPLC), a standard threshold for screening‑library compounds intended for primary in‑vitro evaluation . Purity specifications for this compound are comparable to those reported for structural analogs CAS 2034339‑03‑0 and CAS 2034403‑89‑7 (both ≥95 %), indicating consistent quality benchmarks across the analog series . No batch‑specific certificate‑of‑analysis data or stability‑under‑storage conditions are publicly available to enable inter‑vendor or inter‑lot quantitative comparison.

Quality Control Reproducibility Chemical Procurement

Research Application Scenarios for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide


Chemical Biology Probe Development: Scaffold‑Hopping from Oxazolidinone Antibiotics

The oxazolidine‑2,4‑dione core of CAS 2034464‑40‑7 is structurally related to the oxazolidin‑2‑one ring of linezolid‑class antibiotics [1]. Researchers engaged in scaffold‑hopping campaigns may procure CAS 2034464‑40‑7 as a structurally distinct starting point to explore whether the dione‑to‑one substitution alters ribosomal binding or introduces novel off‑target activity against eukaryotic ribosomes or other protein synthesis machinery. The biphenyl carboxamide extension provides an additional vector for establishing structure–activity relationships beyond those accessible with simpler oxazolidine‑2,4‑dione building blocks.

Medicinal Chemistry Library Enumeration and Diversity‑Oriented Synthesis

CAS 2034464‑40‑7 occupies a distinct region of chemical space defined by the intersection of a biphenyl fragment, a carboxamide linker, and an oxazolidine‑2,4‑dione heterocycle . Screening library managers and medicinal chemistry groups seeking to maximize scaffold diversity may select this compound to complement collections that already contain oxazolidinones, hydantoins, or simpler biphenyl analogs. The 4′‑methyl substitution further differentiates it from unsubstituted or halogen‑substituted biphenyl variants available from the same vendors.

Physicochemical Benchmarking in Analog Series Profiling

For drug discovery programs optimizing biphenyl‑containing lead series, CAS 2034464‑40‑7 can serve as a physicochemical reference compound for determining experimental logP/logD, aqueous solubility, and plasma protein binding within a matched molecular pair (MMP) analysis alongside its 4′‑fluoro (CAS 2034403‑89‑7) and unsubstituted biphenyl (CAS 2034339‑03‑0) analogs [2]. The systematic comparison of CH₃ vs. F vs. H substitution at the 4′‑position, while holding the oxazolidine‑2,4‑dione and linker constant, provides a clean dataset for deconvoluting substituent effects on ADME properties independent of biological target engagement.

Method Development for Oxazolidine‑2,4‑Dione Analytical Characterization

Analytical chemistry groups tasked with developing LC‑MS, HPLC‑UV, or NMR‑based purity and stability methods for heterocyclic screening compounds may use CAS 2034464‑40‑7 as a representative oxazolidine‑2,4‑dione analyte [1]. Its moderate molecular weight (338.36 g mol⁻¹), defined chromophore (biphenyl), and the presence of both amide and dione functional groups make it suitable for method validation protocols where a characterized, commercially available heterocyclic standard is required.

Quote Request

Request a Quote for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.